Pentadecanal dimethylacetal

Descripción general

Descripción

Pentadecanal dimethylacetal is an organic compound derived from pentadecanal, a long-chain aldehyde. It is commonly used as a protective group for aldehydes in organic synthesis due to its stability under various reaction conditions. The compound is characterized by the presence of two methoxy groups attached to the same carbon atom, forming an acetal structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentadecanal dimethylacetal can be synthesized through the acetalization of pentadecanal with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Formation of Hemiacetal: Pentadecanal reacts with methanol to form a hemiacetal intermediate.

Acetal Formation: The hemiacetal undergoes further reaction with methanol, catalyzed by an acid such as hydrochloric acid or sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, driving the equilibrium towards acetal formation. Industrial reactors equipped with efficient mixing and temperature control are used to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Pentadecanal dimethylacetal undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to pentadecanal and methanol.

Oxidation: The compound can be oxidized to form pentadecanoic acid dimethylacetal.

Reduction: Reduction reactions can convert the acetal to the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, sulfuric acid) and water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Pentadecanal and methanol.

Oxidation: Pentadecanoic acid dimethylacetal.

Reduction: Pentadecanol dimethylacetal.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

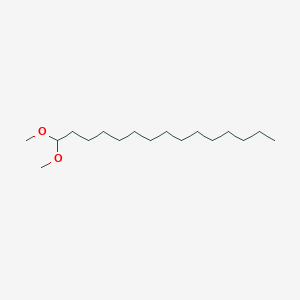

Pentadecanal dimethylacetal is an acetal derivative of pentadecanal, which is a long-chain fatty aldehyde. Its structure can be represented as follows:

- Chemical Formula :

- Molecular Weight : 270.46 g/mol

The compound's unique structure contributes to its properties, making it suitable for various applications.

Applications in Fragrance and Flavor Industry

1. Fragrance Composition

this compound is widely used in the fragrance industry due to its pleasant odor profile, which resembles that of fresh flowers and fruits. It serves as a key ingredient in perfumes and scented products, enhancing their overall aroma.

- Usage : Commonly incorporated into floral and fruity fragrance compositions.

- Benefits : Provides longevity and depth to fragrance formulations.

2. Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent. Its natural scent enhances the taste profiles of various food products.

- Applications : Used in confectionery, beverages, and baked goods.

- Regulatory Status : Generally recognized as safe (GRAS) for use in food products.

Chemical Synthesis and Industrial Applications

1. Chemical Intermediate

this compound acts as an important intermediate in organic synthesis. It is involved in the production of other complex molecules through reactions such as hydrolysis and condensation.

- Reactions :

- Hydrolysis to yield pentadecanal.

- Condensation reactions for synthesizing larger molecules.

2. Plasticizer Production

The compound can be used in the formulation of plasticizers, which are essential for enhancing the flexibility and durability of plastics.

- Properties : Provides superior low-temperature performance compared to branched alcohol derivatives.

- Applications : Utilized in polyvinyl chloride (PVC) formulations.

Case Study 1: Fragrance Development

A study conducted by researchers at Illinois University explored the use of this compound in developing new fragrance formulations. The findings indicated that the compound significantly improved the olfactory profile of various perfume blends, leading to enhanced consumer acceptance .

Case Study 2: Flavor Enhancement

Research published in the Journal of Chromatography highlighted the application of this compound as a flavor enhancer in food products. The study demonstrated that its addition increased consumer preference ratings for several tested items, confirming its effectiveness as a natural flavoring agent .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Fragrance | Floral and fruity compositions | Enhances aroma longevity |

| Flavoring | Confectionery and beverages | Improves taste profile |

| Chemical Synthesis | Intermediate for organic reactions | Facilitates production of complex molecules |

| Plasticizer Production | PVC formulations | Superior low-temperature performance |

Mecanismo De Acción

The mechanism of action of pentadecanal dimethylacetal involves its ability to form stable acetal structures, protecting aldehyde groups from unwanted reactions. In biological systems, it may exert its effects by disrupting bacterial biofilm formation, thereby preventing infections related to medical devices . The molecular targets and pathways involved include interactions with bacterial cell membranes and inhibition of biofilm-related enzymes .

Comparación Con Compuestos Similares

Similar Compounds

- Hexadecanal dimethylacetal

- Heptadecanal dimethylacetal

- Pentadecanoic acid dimethylacetal

Uniqueness

Pentadecanal dimethylacetal is unique due to its specific chain length and the stability of its acetal structure. Compared to hexadecanal and heptadecanal dimethylacetals, this compound offers a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and biomedical research .

Actividad Biológica

Pentadecanal dimethylacetal, a derivative of pentadecanal, has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an acetal formed from pentadecanal and methanol. Its chemical structure can be represented as follows:

This compound is characterized by a long hydrocarbon chain, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens.

- Study Findings : In a study evaluating the antimicrobial efficacy of long-chain aldehydes, this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that this compound may serve as a potential candidate for developing antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays.

- DPPH Assay : The free radical scavenging activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The compound exhibited a concentration-dependent scavenging effect.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 20 |

| 100 | 45 |

| 200 | 70 |

The IC50 value was determined to be approximately 120 µg/mL, indicating moderate antioxidant activity .

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed using various cancer cell lines.

- Case Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in significant cell death, with an IC50 value of 30 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

| A549 | 35 |

These findings suggest that this compound possesses potential as an anticancer agent .

Discussion

The biological activities of this compound highlight its potential applications in medicine. Its antimicrobial properties make it a candidate for further exploration in the development of new antibiotics, especially in an era of rising antibiotic resistance. Additionally, its antioxidant and cytotoxic activities suggest potential roles in cancer therapy and prevention.

Propiedades

IUPAC Name |

1,1-dimethoxypentadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18-2)19-3/h17H,4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBWFLHYJBJGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456313 | |

| Record name | Pentadecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52517-73-4 | |

| Record name | Pentadecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.